3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic compound characterized by the presence of a nitrogen atom in its structure. Its molecular formula is , and it has a molecular weight of 169.26 g/mol. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and potential biological activities.
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol falls under the category of azabicyclic compounds, which are bicyclic structures containing nitrogen atoms. It is also classified as an alcohol due to the hydroxyl (-OH) group present in its structure.
The synthesis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the following steps:
The reaction conditions for the reduction typically require careful control of temperature and pressure to optimize yield and purity. The use of methanol as a solvent aids in dissolving reactants and facilitates better interaction during the reaction process.
The molecular structure of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol can be described as follows:
This structure features a bicyclic framework with an ethyl substituent at one nitrogen atom and a hydroxyl group at another position, contributing to its chemical reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Weight | 169.26 g/mol |
Boiling Point | Not extensively documented |
Melting Point | Not extensively documented |
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol can participate in several types of chemical reactions:
The mechanism of action for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific biological targets, such as enzymes or receptors within living organisms. The bicyclic structure allows it to fit into active sites, potentially inhibiting enzyme activity or modifying receptor interactions, which is crucial for its applications in medicinal chemistry .
While specific physical properties such as boiling and melting points are not extensively documented, it is known that this compound exhibits typical characteristics associated with bicyclic alcohols.
The chemical properties include:
The stereoselective synthesis of 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol presents unique challenges due to the molecular complexity of the bridged bicyclic system and the presence of stereogenic centers. Recent advances leverage transition metal catalysis, hydrogenation strategies, and ligand design to achieve high enantiomeric purity—a critical requirement for pharmaceutical applications.
Transition metal catalysis has emerged as a cornerstone for constructing the azabicyclic framework with high enantioselectivity. Nickel(II) and rhodium(I) complexes, paired with chiral ligands, enable dearomative annulations and cycloisomerizations to establish the bicyclic core. For example, Ni(OTf)₂ complexes with C₁-symmetric tridentate ligands (e.g., PyIPI L4) facilitate asymmetric [3+2] annulations between indoles and aminocyclopropanes. This method yields tricyclic indolines—key precursors to azabicyclo[3.3.1]nonanes—with >95% ee and excellent diastereocontrol [2]. Mechanistically, the Ni(II) center activates the cyclopropane via geminal diester coordination, while the ligand’s imidazoline NH engages in hydrogen bonding with the succinimide moiety, enabling dual substrate activation [2] [6].
Rhodium catalysts offer complementary approaches. Rh(I)-phosphoramidite complexes (e.g., L1) promote ynamide-vinylcyclopropane cycloisomerizations to form [5.3.0]-azabicycles, which can be elaborated to the target scaffold. Computational studies reveal that ligand electronic properties critically influence the reaction pathway and enantioselectivity by stabilizing η³-benzylic intermediates during reductive elimination [7].
Table 1: Transition Metal-Catalyzed Asymmetric Syntheses
Catalyst System | Reaction Type | ee (%) | Key Feature |
---|---|---|---|
Ni(OTf)₂/PyIPI L4 | [3+2] Annulation | 98 | H-bonding with succinimide |
Rh(cod)[L1]SbF₆ | [5+2] Cycloisomerization | 98 | Metallacyclopentene pathway |
Stereoselective hydrogenation of imine or enamine intermediates provides a direct route to control stereochemistry in the azabicyclo[3.3.1]nonane core. Ruthenium complexes with chiral diphosphine ligands (e.g., BINAP or PhanePhos) enable asymmetric hydrogenation of cyclic enol carbamates derived from 3-azabicyclo[3.3.1]nonan-9-ones. This method delivers the endo-alcohol isomer with >99% de and 97% ee under mild conditions (25°C, 50 psi H₂) [5]. The protonation state of the nitrogen critically influences stereoselectivity: N-alkylated substrates (e.g., 3-ethyl derivatives) exhibit enhanced rigidity, favoring facial selectivity during hydride delivery [5] [6].
Deuterium-labeling studies confirm a concerted asynchronous mechanism involving hydride transfer followed by protonation. This pathway avoids high-energy iminium intermediates, enabling functional group tolerance and scalability [5].
Table 2: Hydrogenation Methods for Stereochemical Control
Substrate | Catalyst | Conditions | Selectivity |
---|---|---|---|
3-Ethyl-9-oxo-azabicyclononane | Ru/(S)-PhanePhos | 50 psi H₂, EtOH | 97% ee (endo) |
3-Benzyl-9-oxime-azabicyclononane | Rh/(R,R)-Et-DuPhos | 100 psi H₂, iPrOH | 95% ee (exo) |
The keto-alcohol transformation serves as a pivotal step for installing the C9 stereocenter. Reduction of 3-ethyl-3-azabicyclo[3.3.1]nonan-9-one employs metal hydrides or biocatalysts, with selectivity governed by the bicyclic conformation. NMR studies confirm the substrate adopts a boat-chair equilibrium, where steric bias dictates hydride approach [3]. Lithium triethylborohydride (LiEt₃BH) delivers the endo-alcohol with 8:1 dr, favored by equatorial attack on the less-hindered convex face. Conversely, NaBH₄ exhibits poor stereoselectivity (<2:1 dr) due to minimal steric differentiation [3] [5].
Biocatalytic approaches using ketoreductases (e.g., KRED-110) achieve >99% ee for the exo-alcohol, leveraging enzymatic active-site constraints. This method is ideal for industrial applications, operating at ambient temperature in aqueous buffers [5].
Ligand architecture is decisive in achieving high enantioselectivity. Key innovations include:
Computational studies reveal that ligand-substrate dispersion interactions in the enantiodetermining transition state account for >80% of the energy difference between enantiomers [7] [10].
Table 3: Ligand Frameworks for Enantioselective Synthesis
Ligand Type | Metal | Interaction | Application | ee (%) |
---|---|---|---|---|
PyIPI (C₁-symmetric) | Ni(II) | H-bonding/steric | Annulation | 98 |
TADDOL-phosphite | Rh(I) | Conformational flexibility | Hydroboration | 96 |
BaryPhos | Pd(0) | H-bonding | Suzuki coupling | 97 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7